3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Overview
Description
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone. This reaction forms an intermediate isothiocyanate, which then reacts with 1,2-dihydroacenaphthylene-5-amine to yield the final product . The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antibacterial and antifungal agent .
Comparison with Similar Compounds
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique compared to other thiourea derivatives due to its specific structural features and biological activities. Similar compounds include:
2-chloro-N-(5-chloropyridine-2-ylcarbamothioyl)benzamide: Known for its antioxidant and electrochemical properties.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide: Lacks the chloro group, resulting in different reactivity and biological activity.
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-methoxybenzamide: Contains a methoxy group, which alters its chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-15-5-1-4-14(11-15)19(24)23-20(25)22-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDDOGVGXKTWSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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